![molecular formula C13H20N2O B1284808 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol CAS No. 887588-67-2](/img/structure/B1284808.png)

1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol

Vue d'ensemble

Description

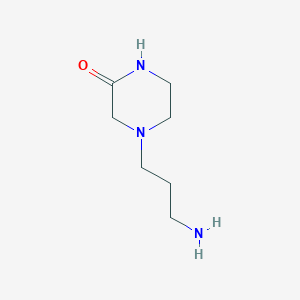

The compound "1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol" is a piperidine derivative, which is a class of organic compounds known for their diverse pharmacological properties. Piperidine derivatives have been extensively studied for their potential as therapeutic agents, particularly as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer's disease.

Synthesis Analysis

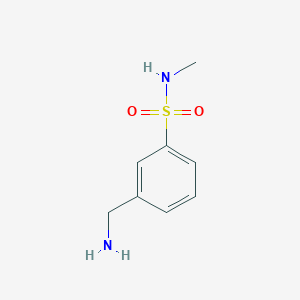

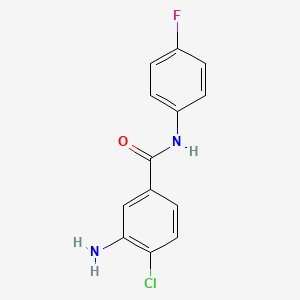

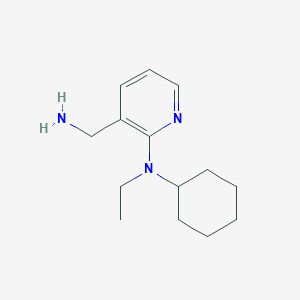

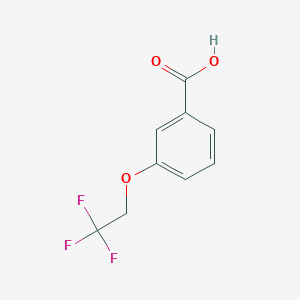

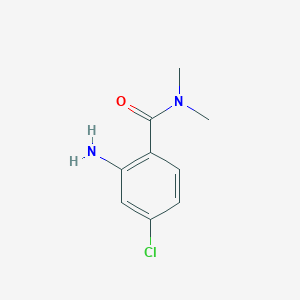

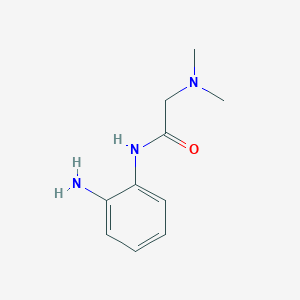

The synthesis of piperidine derivatives involves multiple steps, including the introduction of various functional groups to enhance the activity of the compound. For instance, the introduction of a bulky moiety in the para position of the benzamide group has been shown to substantially increase anti-AChE activity. Moreover, the addition of an alkyl or phenyl group at the nitrogen atom of benzamide can dramatically enhance this activity, as seen in the synthesis of compounds with potent inhibitory effects on AChE .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their interaction with AChE. The crystal structure of a related compound, 4,4-dimethyl-1-[2-phenyl-1-(phenylamino)ethyl]piperidin-2,6-dione, provides insights into the spatial arrangement of these molecules. The piperidine ring's dihedral angles with the phenyl and phenylamine moieties are significant as they may influence the compound's ability to interact with the active site of AChE. The presence of inter- and intramolecular hydrogen interactions also plays a role in the stability and reactivity of these compounds .

Chemical Reactions Analysis

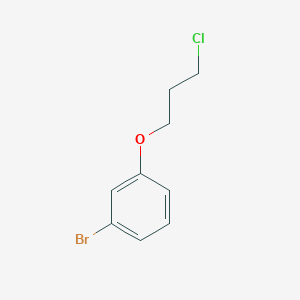

The chemical reactivity of piperidine derivatives is influenced by the substituents on the piperidine ring. For example, the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate in the synthesis of the diabetes medication Repaglinide, involves a Grignard reaction followed by oxidation, substitution, oximation, and reduction. The reduction step, in particular, has been optimized to be environmentally friendly and to yield fewer impurities .

Physical and Chemical Properties Analysis

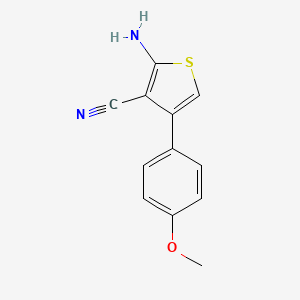

The physical and chemical properties of piperidine derivatives can be characterized using various spectroscopic techniques. For instance, 1-(Phenyl(piperidin-1-yl)methyl)naphthalene-2-ol was characterized using FT-IR, FT-Raman, UV–Visible, NMR, Mass, and CHNS analysis. Computational studies such as DFT and molecular docking have also been employed to predict the properties and biological activity of these compounds. These studies provide valuable information on the vibrational frequencies, NMR chemical shifts, molecular electrostatic potential, and other properties that are important for understanding the behavior of these compounds in biological systems .

Applications De Recherche Scientifique

Synthesis and Analogues :

- Weis, Kungl, and Seebacher (2003) reported on the synthesis of new analogues of diphenylpyraline, including the conversion of piperidin-4-ols into various substituted analogues. This study contributes to the understanding of the chemical properties and potential modifications of compounds like 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol (Weis, R., Kungl, A., & Seebacher, W., 2003).

Selective Estrogen Receptor Modulators (SERMs) :

- Yadav et al. (2011) designed chiral piperidin-4-ols based on an accepted pharmacophore model in an attempt to develop novel Selective Estrogen Receptor Modulators (SERMs). This study shows the potential application of such compounds in targeting estrogen receptors (Yadav, Y., et al., 2011).

Anticonvulsant Drug Research :

- Żesławska et al. (2020) investigated aminoalkanol derivatives, including 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol, for their potential in anticonvulsant drug development. The study focused on the influence of methyl substituents and N-oxide formation on the geometry of molecules and intermolecular interactions in crystals (Żesławska, E., et al., 2020).

Antibacterial and Antioxidant Properties :

- Гаспарян et al. (2011) synthesized new analogues of 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol and studied their antibacterial and antioxidant properties. This research highlights the potential biomedical applications of such compounds (Гаспарян, Н. К., et al., 2011).

Neuroprotectant Potential :

- Chenard et al. (1995) identified (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol as a potent N-methyl-D-aspartate (NMDA) antagonist, suggesting a similar potential for related compounds like 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol in neuroprotection (Chenard, B., et al., 1995).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

It is known that piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Propriétés

IUPAC Name |

1-[[4-(aminomethyl)phenyl]methyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-9-11-1-3-12(4-2-11)10-15-7-5-13(16)6-8-15/h1-4,13,16H,5-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGIUXXVEATROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588488 | |

| Record name | 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol | |

CAS RN |

887588-67-2 | |

| Record name | 1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1284742.png)

![3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid](/img/structure/B1284755.png)

![1-[(Ethylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1284777.png)